molecular formula C9H6O4 B1357032 5-Hydroxybenzofuran-2-carboxylic acid CAS No. 56172-36-2

5-Hydroxybenzofuran-2-carboxylic acid

Cat. No. B1357032
Key on ui cas rn: 56172-36-2
M. Wt: 178.14 g/mol
InChI Key: SDFAGAYNULBGAX-UHFFFAOYSA-N
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Patent
US05767133

Procedure details

To a stirred solution of ethyl 5-methoxybenzofuran-2-carboxylic acid (5.0 g, 26 mmol) in dichloromethane (CH2Cl2) (100 mL) at 0 ° C. was added boron tribromide (8.6 mL, 91 mmol) and the resulting dark solution was allowed to stir at room temperature for 2 hours. The reaction solution was poured over ice, stirred for 30 minutes and extracted with ethyl acetate, (EtOAc). The organic phase was washed with water, saturated aqueous brine, dried over sodium sulfate, (Na2SO4), and concentrated in vacuo to afford 5-hydroxybenzofuran-2-carboxylic acid (4.0 g; m.p. 223-228° C.).
Name
ethyl 5-methoxybenzofuran-2-carboxylic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[C:7]2[CH:8]=[C:9]([O:12]C)[CH:10]=[CH:11][C:6]=2[O:5][C:4]=1[C:14]([OH:16])=[O:15])C.B(Br)(Br)Br>ClCCl>[OH:12][C:9]1[CH:10]=[CH:11][C:6]2[O:5][C:4]([C:14]([OH:16])=[O:15])=[CH:3][C:7]=2[CH:8]=1

Inputs

Step One
Name
ethyl 5-methoxybenzofuran-2-carboxylic acid
Quantity
5 g
Type
reactant
Smiles
C(C)C1=C(OC2=C1C=C(C=C2)OC)C(=O)O
Name
Quantity
8.6 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction solution was poured over ice
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate, (EtOAc)
WASH
Type
WASH
Details
The organic phase was washed with water, saturated aqueous brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate, (Na2SO4),
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(O2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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